1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
Overview
Description
1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 . Its InChI code is 1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H .
Synthesis Analysis
Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed. These methods afford intermediates and target compounds in high yields without requiring additional purification .Chemical Reactions Analysis
The synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives involves the development of efficient methods that yield intermediates and target compounds. These methods do not require additional purification .Physical And Chemical Properties Analysis
The compound is a powder at room temperature. It has a molecular weight of 191.62 . The InChI code for this compound is 1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H .Scientific Research Applications
Summary of the Application
1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives have shown promising antimicrobial activity . These compounds have been synthesized and tested for their ability to inhibit the growth of various microorganisms.
Methods of Application
Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed . These methods afford intermediates and target compounds in high yields without requiring additional purification .
Results or Outcomes
The synthesized compounds were tested for their antimicrobial activity. While the paper does not provide specific quantitative data or statistical analyses, it does mention that the synthesized compounds showed antimicrobial activity .
2. Antiproliferative and Cytotoxic Agents
Summary of the Application
Compounds containing the 1,3,7-triazaspiro[4.4]nonane-2,4-dione structure have shown promising applications as antiproliferative and cytotoxic agents .
Methods of Application
The compounds are synthesized and then tested for their ability to inhibit cell proliferation and induce cell death .
Results or Outcomes
While specific quantitative data or statistical analyses are not provided, the paper does mention that these compounds have shown promising results in inhibiting cell proliferation and inducing cell death .
3. Inhibitors of Protein Arginine Deiminase
Summary of the Application
1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives have been studied as potential inhibitors of the protein arginine deiminase .
Methods of Application
The compounds are synthesized and then tested for their ability to inhibit the activity of protein arginine deiminase .
Results or Outcomes
The paper does not provide specific quantitative data or statistical analyses, but it does mention that these compounds have shown promising results as inhibitors of protein arginine deiminase .
4. Enzymatic Transesterification Catalyst
Summary of the Application
Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .
Methods of Application
The compounds are synthesized and then tested for their ability to catalyze the enzymatic transesterification reaction .
Results or Outcomes
While specific quantitative data or statistical analyses are not provided, the paper does mention that these compounds have shown promising results as catalysts for the enzymatic transesterification reaction .
5. Antagonists of Integrin α L β 2
Summary of the Application
Compounds containing this moiety are antagonists of integrin α L β 2 which plays an important role in delivery of leukocytes to the site of inflammation .
Methods of Application
The compounds are synthesized and then tested for their ability to inhibit the activity of integrin α L β 2 .
Results or Outcomes
While specific quantitative data or statistical analyses are not provided, the paper does mention that these compounds have shown promising results as inhibitors of integrin α L β 2 .
6. Inhibitors of Matrix Metalloproteinases
Summary of the Application
Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .
Methods of Application
The compounds are synthesized and then tested for their ability to inhibit the activity of matrix metalloproteinases .
Results or Outcomes
While specific quantitative data or statistical analyses are not provided, the paper does mention that these compounds have shown promising results as inhibitors of matrix metalloproteinases .
Safety And Hazards
properties
IUPAC Name |
1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXPZYMMGPCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)NC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride | |
CAS RN |
1334146-82-5 | |
Record name | 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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